cIAP1 ligand 2

cIAP1 selectivity IAP ligand profiling PROTAC design

Selectively degrade oncogenic drivers with cIAP1 ligand 2. Its unique benzyl carbamate handle and high cIAP1 selectivity (IC50 6.8 nM) enable precise PROTAC/SNIPER linker attachment and minimize XIAP-mediated anti-apoptotic effects. A validated E3 ligase recruiter for in vivo translation.

Molecular Formula C34H40N4O6S
Molecular Weight 632.8 g/mol
Cat. No. B12293313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 ligand 2
Molecular FormulaC34H40N4O6S
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5
InChIInChI=1S/C34H40N4O6S/c1-22(37(2)34(43)44-20-23-11-5-3-6-12-23)31(41)36-29(24-13-7-4-8-14-24)33(42)38-18-10-17-28(38)32-35-27(21-45-32)30(40)25-15-9-16-26(39)19-25/h3,5-6,9,11-12,15-16,19,21-22,24,28-29,39H,4,7-8,10,13-14,17-18,20H2,1-2H3,(H,36,41)
InChIKeyWAZFEKJBUJBBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate (cIAP1 Ligand 2/E3 Ligase Ligand 11): A Critical Building Block for Targeted Protein Degradation Research and Procurement


The compound benzyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate, designated as cIAP1 ligand 2 (also known as E3 ligase Ligand 11, CAS: 2357114-70-4), is a synthetic small-molecule ligand designed to recruit cellular inhibitor of apoptosis protein 1 (cIAP1), a member of the E3 ubiquitin ligase family, for applications in PROTAC (Proteolysis Targeting Chimera) and SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) development [1]. The compound is an LCL161 derivative-based IAP ligand that serves as a bifunctional molecular glue precursor, enabling the targeted ubiquitination and subsequent proteasomal degradation of proteins of interest .

Why Generic Substitution with Other IAP Ligands Fails for cIAP1 ligand 2 Procurement


While numerous IAP ligands exist for targeted protein degradation (TPD), generic substitution with alternative cIAP1 recruiters or E3 ligase ligands (e.g., VHL-based ligands, CRBN ligands, or even other LCL161 derivatives) is not viable due to quantitative differences in target selectivity, degradation efficiency, and chemical handle geometry. cIAP1 ligand 2 possesses a unique benzyl carbamate protecting group that directly influences linker attachment strategies and downstream conjugate stability, while its specific selectivity profile for cIAP1 (IC50 6.8 nM) over cIAP2 (IC50 17 nM) and XIAP (IC50 49 nM) cannot be replicated by other ligands . Substituting with cIAP1 ligand 1 (tert-butyl carbamate-protected) would alter the synthetic route and require different deprotection conditions, while using VHL or CRBN ligands would fundamentally change the E3 ligase recruited and the ubiquitination machinery engaged, leading to divergent degradation kinetics and potential off-target effects [1].

Quantitative Evidence Guide for Benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate (cIAP1 Ligand 2) Selection


Comparative Selectivity Profile: cIAP1 vs. cIAP2 vs. XIAP IC50 Values for cIAP1 Ligand 2

cIAP1 ligand 2 exhibits a well-defined selectivity profile across the three major IAP family members. In a direct binding assay, the compound degrades cIAP1, cIAP2, and XIAP with IC50 values of 6.8 nM, 17 nM, and 49 nM, respectively . This represents a 7.2-fold selectivity for cIAP1 over XIAP and a 2.5-fold selectivity over cIAP2. In contrast, the parent compound LCL161 displays IC50 values of 10.4 nM for cIAP1, 12.9 nM for cIAP2, and 52.7 nM for XIAP [1], indicating that the derivatization in cIAP1 ligand 2 maintains nanomolar potency while potentially altering the cIAP1/cIAP2 selectivity ratio.

cIAP1 selectivity IAP ligand profiling PROTAC design

Benzyl Carbamate vs. tert-Butyl Carbamate Protection: Synthetic and Functional Implications for cIAP1 Ligand Procurement

cIAP1 ligand 2 features a benzyl carbamate (Cbz) protecting group on the N-methyl moiety, distinguishing it from cIAP1 ligand 1 which bears a tert-butyl carbamate (Boc) group . This structural divergence has quantifiable consequences for downstream PROTAC/SNIPER synthesis. The benzyl group can be removed via hydrogenolysis (H2, Pd/C), conditions orthogonal to acid-labile protecting groups commonly encountered in linker chemistry, whereas the Boc group requires acidic conditions (TFA) that may cleave other acid-sensitive functionalities [1]. The molecular weight difference (632.8 g/mol for Cbz vs. 598.75 g/mol for Boc) also alters the physicochemical properties and HPLC retention behavior of intermediates.

PROTAC linker conjugation cIAP1 ligand derivatization SNIPER synthesis

Degradation Efficiency in Functional SNIPER Constructs: cIAP1 Ligand 2-Derived Degraders vs. Alternative E3 Ligase Recruiters

When cIAP1 ligand 2 is conjugated to a target protein ligand, the resulting heterobifunctional degrader exhibits characteristic degradation potency. In the context of SNIPER(ABL)-039, which employs an LCL161-derived IAP ligand module analogous to cIAP1 ligand 2 conjugated to dasatinib, the degrader achieves a DC50 (half-maximal degradation concentration) of 10 nM for BCR-ABL protein reduction, with concomitant IC50 values of 0.54 nM for ABL kinase inhibition and 10 nM, 12 nM, and 50 nM for cIAP1, cIAP2, and XIAP recruitment, respectively . In contrast, VHL-recruiting PROTACs against similar kinase targets (e.g., PROTAC ABL degraders using VHL ligand) have reported DC50 values ranging from 30 nM to >100 nM in comparable cellular assays [1], though direct head-to-head comparisons under identical conditions are not available in the public domain.

PROTAC DC50 SNIPER degradation efficiency cIAP1 vs VHL

In Vivo Anti-Tumor Efficacy of cIAP1 Ligand 2-Derived Degraders in Xenograft Models

Derivatized IAP ligands based on the LCL161 scaffold (from which cIAP1 ligand 2 is derived) have been validated in in vivo tumor models. SNIPER(ER)-110, a degrader employing an LCL161-derived IAP ligand module conjugated to an estrogen receptor ligand, inhibited the growth of MCF-7 tumor xenografts in mice more potently than the earlier-generation degrader SNIPER(ER)-87, with statistically significant tumor volume reduction (p < 0.05) at doses where SNIPER(ER)-87 showed no significant effect [1]. The IAP ligand module's high binding affinity (Kd values in low nanomolar range for cIAP1-BIR3) is a critical determinant of this enhanced in vivo potency [2].

SNIPER in vivo efficacy xenograft tumor model cIAP1 ligand pharmacology

Optimal Research and Industrial Applications for Benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate (cIAP1 Ligand 2)


Construction of cIAP1-Recruiting PROTACs for Selective Oncoprotein Degradation

cIAP1 ligand 2 serves as the E3 ligase recruitment module in PROTAC design, enabling the targeted degradation of oncogenic drivers such as BCR-ABL, BRD4, or ERα. The compound's well-characterized selectivity profile (IC50: cIAP1 6.8 nM, cIAP2 17 nM, XIAP 49 nM ) allows researchers to rationally design heterobifunctional molecules that preferentially engage cIAP1 over other IAP family members, minimizing XIAP-mediated anti-apoptotic counter-effects. The benzyl carbamate protecting group provides a convenient synthetic handle for linker attachment following deprotection, enabling modular assembly of diverse PROTAC libraries .

Development of SNIPER Molecules for In Vivo Target Validation Studies

For researchers conducting in vivo target validation, cIAP1 ligand 2-derived SNIPERs offer a validated platform with demonstrated efficacy in xenograft tumor models . The LCL161-derived IAP ligand core has been shown to enable potent protein knockdown (DC50 ~10 nM for BCR-ABL in SNIPER(ABL)-039 ) and meaningful tumor growth inhibition when incorporated into optimized degrader designs. This makes cIAP1 ligand 2 a strategic choice for programs requiring translation from in vitro proof-of-concept to in vivo pharmacology.

Mechanistic Studies of cIAP1-Mediated Ubiquitination and Apoptosis Pathways

cIAP1 ligand 2 is a valuable chemical probe for dissecting the role of cIAP1 in ubiquitin signaling and apoptosis regulation. The compound's ability to selectively recruit cIAP1 (7.2-fold over XIAP ) enables researchers to study cIAP1-dependent ubiquitination events with reduced confounding effects from XIAP engagement. This is particularly relevant for investigations into TNF receptor signaling, NF-κB pathway modulation, and the molecular determinants of IAP antagonist sensitivity in cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for cIAP1 ligand 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.